Eosin

Übersicht

Beschreibung

Eosin is a synthetic organic dye known for its fluorescent properties. It is commonly used in histology and cytology to stain tissues, cells, and other biological specimens. This compound binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine, staining them dark red or pink . The dye was named after the Titaness Eos, the bringer of light at dawn, reflecting its bright and vivid coloration .

Vorbereitungsmethoden

Eosin can be synthesized through various methods. One common approach involves the bromination of fluorescein. The reaction typically uses bromine in the presence of a solvent like acetic acid. The process results in the formation of this compound Y (tetrabromo derivative of fluorescein) and this compound B (dibromo dinitro derivative of fluorescein) .

Industrial production of this compound involves the following steps:

Weighing and Mixing: Distilled water, water-soluble this compound Y, glacial acetic acid, a dyeing assistant, and a preservative are weighed and mixed.

Stirring: The mixture is stirred to obtain a uniform solution.

pH Adjustment: Glacial acetic acid is added to adjust the pH to 5.5-6.5.

Filtration: The solution is filtered to obtain the final this compound dye solution.

Analyse Chemischer Reaktionen

Eosin undergoes various chemical reactions, including:

Oxidation: this compound can act as an electron transfer agent in oxidation reactions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Photocatalysis: Using visible light to drive reactions.

Major products formed from these reactions include various organic compounds with altered functional groups, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Eosin in Histology and Cytology

Hematoxylin and this compound (H&E) Staining

This compound is primarily used in conjunction with hematoxylin for staining tissue sections in histopathology. This combination allows for the differentiation of cellular components, providing critical insights into tissue morphology and pathology.

- Staining Characteristics : this compound imparts a pink to red color to the cytoplasm and connective tissues, while hematoxylin stains nuclei a blue-purple hue. The contrast between these colors facilitates the identification of cellular structures.

- Statistical Analysis : A study comparing conventional xylene-based H&E staining with xylene-free methods demonstrated that xylene-free this compound staining yielded better cytoplasmic detail in 83.33% of samples compared to 70% in traditional methods .

| Staining Method | Adequate Nuclear Staining (%) | Adequate Cytoplasmic Staining (%) | Uniform Staining (%) |

|---|---|---|---|

| Xylene-based H&E | 98.33 | 83.33 | 50 |

| Xylene-free H&E | 96.66 | 93.33 | 70 |

This compound as a Photoredox Catalyst

This compound Y has gained prominence as a photoredox catalyst in organic synthesis, offering a cost-effective and less toxic alternative to traditional metal catalysts.

- Mechanism of Action : this compound Y operates through a mechanism involving its excited states, facilitating single-electron transfer (SET) processes. Its ability to act as both an oxidant and reductant expands its utility in various synthetic transformations .

- Applications : Recent studies have illustrated this compound Y's effectiveness in synthesizing complex organic molecules, including drug intermediates like Raloxifene through radical annulation reactions .

Case Study: this compound-Mediated Synthesis

A notable example includes the synthesis of oxazoles using this compound-mediated reactions, which demonstrated high functional group tolerance and efficiency compared to metal-catalyzed methods .

This compound in Biomedical Research

This compound's role extends into biomedical research, particularly in understanding cellular morphology and disease mechanisms.

- Cytotoxicity Studies : Research on quantum dots (QDs) utilized this compound staining to assess cytotoxicity in cancer therapy applications. The findings indicated that QDs combined with this compound staining provided valuable insights into cellular responses during treatment .

- Diagnostic Applications : this compound Y is essential for evaluating tissue samples in various diseases, including cancer. Its binding properties allow it to highlight proteins and other structures relevant for diagnosis .

Emerging Applications

Recent advancements have unveiled new applications for this compound beyond traditional uses:

- Quantum Dots for Cancer Therapy : this compound's properties are being explored in conjunction with quantum dots for targeted drug delivery systems and imaging techniques, enhancing the efficacy of cancer treatments .

- Antimicrobial Properties : Modified this compound compounds have shown promising antimicrobial activity, indicating potential applications in infection control and therapeutic formulations .

Wirkmechanismus

Eosin acts as an acidic dye, binding to positively charged, acidophilic components in tissues, such as amino groups on proteins in the cytoplasm. This binding results in the staining of these components in various shades of pink . In photocatalytic applications, this compound absorbs visible light, facilitating electron transfer processes that drive chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Eosin is often compared with other xanthene dyes, such as fluorescein and rhodamine. These dyes share similar structures and fluorescent properties but differ in their specific applications and chemical behaviors:

Fluorescein: Used primarily as a fluorescent tracer in various biological and chemical applications.

Rhodamine: Known for its use in fluorescence microscopy and as a laser dye.

This compound’s unique properties, such as its ability to act as both an energy and electron transfer agent, make it particularly versatile in photocatalytic applications .

Biologische Aktivität

Eosin is a synthetic dye primarily used in histology and cytology for staining tissues. Its biological activities extend beyond mere coloration, revealing significant interactions with various biological molecules and systems. This article explores the biological activity of this compound, particularly focusing on this compound Y and this compound B, their mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound Y is a fluorescent dye that belongs to the family of xanthene dyes. It is commonly used in laboratory settings for staining purposes, particularly in histopathology. This compound B , another member of this family, has shown promising antimalarial properties.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the inhibitory effects of this compound Y on carbonic anhydrase (CA) isoenzymes I and II, which are crucial for maintaining acid-base balance in organisms. The research conducted by Alim et al. (2020) demonstrated that this compound Y inhibits these enzymes with different potencies:

| Enzyme | IC50 (mM) | Ki (mM) |

|---|---|---|

| hCA I | 3.78 | 9.65 ± 0.968 |

| hCA II | 2.04 | 7.52 ± 2.88 |

The study utilized purified isoenzymes from human erythrocytes and found that this compound Y exhibited a more potent inhibitory effect on hCA II compared to hCA I, suggesting its potential as a lead compound for developing new CA inhibitors .

Antimalarial Activity of this compound B

This compound B has been identified as a potent antimalarial agent against drug-resistant strains of Plasmodium falciparum. A study by Kato et al. (2006) reported the following findings:

- IC50 Values : this compound B showed an average IC50 of 124 nM against various drug-resistant malaria strains.

- Mechanism : The compound acts as a non-active-site inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Toxoplasma gondii, indicating a novel mechanism distinct from existing antimalarial drugs.

The multifaceted mode of action includes damaging membranes and altering intracellular organelles, making this compound B a candidate for further development as an effective antimalarial drug .

Photocatalytic Properties

This compound Y has also been investigated for its photocatalytic properties, particularly in inducing thiol-ene reactions under visible light conditions. This reaction can facilitate protein-protein coupling efficiently without the need for metals or harsh conditions, showcasing its potential applications in biochemical synthesis .

Case Studies

- Inhibition Studies : Alim et al. (2020) conducted detailed kinetic studies using Lineweaver-Burk plots to determine the inhibition type and affinity constants for this compound Y against carbonic anhydrases.

- Antiparasitic Evaluation : Kato et al. (2006) performed extensive in vitro testing to assess the effectiveness of this compound B against Plasmodium falciparum, highlighting its potential as a new therapeutic agent.

Eigenschaften

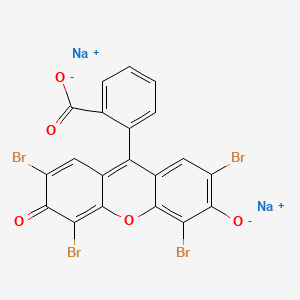

IUPAC Name |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACYXSIPDVVMV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-94-9 (parent) | |

| Record name | Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017372871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901015574 | |

| Record name | 2,4,5,7-Tetrabromo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Eosin is a red crystalline powder. (NTP, 1992), Red with a bluish tinge or brownish-red solid; [Merck Index] | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eosine Yellowish-(YS) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

548-26-5; 17372-87-1, 548-26-5, 17372-87-1 | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017372871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,5,7-Tetrabromo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 87 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDQ283MPCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

572 °F (decomposes) (NTP, 1992) | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.